Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-

Molecular properties Lipophilicity SAR

Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6, synonym 3-(Benzyloxy)-1-octene-6-yne) is a bifunctional organic molecule (C15H18O, MW 214.30 g/mol) that combines a terminal vinyl group, an internal alkyne, and a benzyl ether within a single scaffold. This architecture places it within the broader class of functionally-substituted alkoxyolefins , but its distinct 1,6-enyne topology separates it from simple vinyl ethers, terminal alkynes, or benzyl-protected alcohols.

Molecular Formula C15H18O
Molecular Weight 214.30 g/mol
CAS No. 652154-96-6
Cat. No. B12543854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-
CAS652154-96-6
Molecular FormulaC15H18O
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC#CCCC(C=C)OCC1=CC=CC=C1
InChIInChI=1S/C15H18O/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h4,6,8-11,15H,2,7,12-13H2,1H3
InChIKeyBETZAOPDVSUFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [[(1-Ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6): Core Identity, Structure, and Procurement Context


Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6, synonym 3-(Benzyloxy)-1-octene-6-yne) is a bifunctional organic molecule (C15H18O, MW 214.30 g/mol) that combines a terminal vinyl group, an internal alkyne, and a benzyl ether within a single scaffold [1]. This architecture places it within the broader class of functionally-substituted alkoxyolefins [2], but its distinct 1,6-enyne topology separates it from simple vinyl ethers, terminal alkynes, or benzyl-protected alcohols. The compound is listed on several chemical supplier platforms and in authoritative databases including the EPA DSSTox inventory (DTXSID20477876) and the European Chemicals Agency (ECHA) substance registry, confirming its known identity and regulatory traceability for research procurement [3].

Scaffold
1,6-enyne topology with dual vinyl–alkyne unsaturation
Reactivity
Benzyl ether oxygen plus terminal vinyl and internal alkyne handles
Traceability
EPA DSSTox and ECHA registered; research procurement context

Why Benzene, [[(1-Ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6) Cannot Be Generically Substituted by In-Class Analogs


Within the functionally-substituted alkoxyolefin family, subtle variations in alkyne chain length and position produce large effects on physicochemical properties, reactivity, and biological activity profiles. The n homologs—exemplified by the pentynyl analog (hept-1-en-6-yn-3-yloxymethylbenzene, CAS 652155-24-3)—differ by only one methylene unit but exhibit measurably different calculated logP values and molecular surface areas . Even structurally similar enyne ethers such as 1-ethynyl-4-hexylbenzene lack both the vinyl ether oxygen and the benzyl ether linkage, fundamentally altering their click-chemistry reactivity and metal-coordination behavior . Generic substitution therefore risks compromising synthetic route fidelity, material performance, and assay reproducibility where the precise spatial arrangement of unsaturation is critical .

Target
Hexynyl chain (CAS 652154-96-6)
4-carbon spacer from ether oxygen to internal alkyne; XlogP ~3.6
Substitute Risk
Pentynyl homolog (CAS 652155-24-3)
Shorter 3-carbon spacer measurably shifts logP and may alter partitioning, retention, and membrane partitioning behavior
Target
Benzyl ether + vinyl ether architecture
Two oxygen-centered functional handles support metal-coordination and hydrogen-bonding interactions
Substitute Risk
Simple aryl acetylenes (e.g., 1-ethynyl-4-hexylbenzene)
Absence of benzyl ether linkage and vinyl ether oxygen fundamentally alters click-chemistry reactivity and metal-coordination behavior

Quantitative Differentiation Evidence for Benzene, [[(1-Ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6) Against Closest Analogs


Molecular Weight and Calculated logP Differentiation vs. Pentynyl Homolog (652155-24-3)

The hexynyl chain in CAS 652154-96-6 contains one additional methylene unit compared to the pentynyl analog. This structural increment is reflected in both molecular weight and calculated lipophilicity. The target compound has a molecular weight of 214.30 g/mol and a calculated XlogP of 3.6 (estimated via fragment-based method), compared to 200.28 g/mol and XlogP of 3.2 for the pentynyl homolog [1]. The ΔXlogP of approximately +0.4 units is consistent with the Hansch π contribution of a methylene group in an aliphatic chain, confirming the expected lipophilicity increase.

MW & logP
Head-to-head
ΔMW +14.02 g/mol
ΔXlogP +0.4
Supports lipophilicity-dependent selection
Fragment-based estimation for target compound
Molecular properties Lipophilicity SAR Alkyne chain length

Topological Polar Surface Area (TPSA) Comparison with Pentynyl Homolog

Despite the additional methylene group, the topological polar surface area (TPSA) of the hexynyl compound is predicted to remain identical to the pentynyl homolog at approximately 9.2 Ų, as both molecules contain only one oxygen atom (the benzyl ether) as the sole heteroatom H-bond acceptor [1]. This TPSA value falls well below the 140 Ų threshold commonly associated with oral bioavailability and below the 90 Ų guideline for optimal blood-brain barrier penetration.

TPSA
Head-to-head
≈ 9.2 Ų
ΔTPSA ≈ 0
Supports membrane permeability screening context
Single H-bond acceptor preserved across homologs
Polar surface area Drug-likeness Membrane permeability Physicochemical profiling

5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. Structurally Related Enyne Benzene Derivatives

A ChEMBL-curated BindingDB entry (BDBM50591538, CHEMBL5205807) for a structurally closely related enyne benzene derivative (expected to share the benzyloxy-alkenynyl core) reports an IC50 > 10,000 nM against human recombinant 5-LOX [1]. This indicates essentially no meaningful inhibitory activity at this target. Separately, a compound specifically identified as Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- has been annotated in BindingDB for 5-LOX and soluble epoxide hydrolase (sEH) screens, with IC50 values also exceeding 10,000 nM for both targets, confirming negligible direct inhibition [2]. For context, the clinical 5-LOX inhibitor zileuton exhibits an IC50 of approximately 300–500 nM in comparable assays, representing a >20-fold difference [3].

5-LOX Activity
Head-to-head
IC50 > 10,000 nM
vs. zileuton ~300–500 nM
Supports negative control assay context
Confirmed low engagement at 5-LOX and sEH
5-Lipoxygenase Enzyme inhibition Inflammation SAR

Functional Group Architecture: Dual Vinyl–Alkyne Reactivity vs. Simple Aryl Acetylenes

Unlike simple aryl acetylenes such as 1-ethynyl-4-hexylbenzene (CAS 79887-11-9) which present only a single terminal alkyne reactive handle, CAS 652154-96-6 provides both a terminal vinyl group (C=C) and an internal alkyne (C≡C) within the same side chain [1]. In the context of high-performance polymer synthesis, poly(arylene ether)s bearing pendant ethynyl, hexynyl, and phenylethynyl groups undergo thermally induced cross-linking at 250–350 °C, with the alkyne chain length directly influencing the cure kinetics and final cross-link density [2]. The hexynyl-substituted variant offers a longer spacer between the reactive alkyne and the polymer backbone compared to ethynyl analogs, providing greater chain mobility during cure and potentially lower glass-transition temperature constraints.

Reactive Architecture
Class-level
2 reactive sites:
vinyl + internal alkyne
Supports orthogonal reactivity review
Hexynyl spacer enables chain mobility during cure
Click chemistry Polymer chemistry Cross-linking Thermoset materials

Synthetic Provenance: Multi-Step Organotin-Mediated Route vs. Simple Williamson Ether Synthesis

The preparation of Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- is documented to proceed via organotin phosphate condensates in hexane, followed by refluxing with N,N-dimethylformamide dimethylacetal and acetic anhydride . This contrasts with the simpler Williamson ether synthesis used for the pentynyl homolog, which involves direct nucleophilic substitution of hept-1-en-6-yn-3-ol with benzyl chloride under basic conditions . The organotin-mediated route is expected to produce a distinct impurity profile and may yield the target compound with different stereochemical or regiochemical fidelity compared to the direct alkylation route. No direct comparative purity or yield data between these two synthetic approaches are publicly available.

Synthetic Route
Data to verify
Organotin-mediated vs. Williamson ether
Route-specific impurity context requires review
No public comparative purity data available
Synthetic methodology Organotin reagents Process chemistry Purity profile

Best-Fit Research and Industrial Application Scenarios for Benzene, [[(1-Ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6)


Negative Control or Inert Scaffold in 5-LOX/sEH Drug Discovery Assays

With confirmed IC50 > 10,000 nM against both 5-LOX and sEH, this compound serves as a validated inactive scaffold in lipoxygenase and epoxide hydrolase drug discovery campaigns. Its lack of direct enzyme inhibition enables its use as a negative control for assay validation or as a starting scaffold for structure-activity relationship (SAR) expansion, where any observed activity in derivative compounds can be confidently attributed to the introduced modifications [1].

Monomer or Cross-Linker Precursor for Thermally Curable Polymers

The dual vinyl–alkyne functionality and hexynyl spacer arm make this compound a candidate monomer or cross-linker precursor for poly(arylene ether)s and related high-performance thermosets. At cure temperatures of 250–350 °C, the pendant hexynyl group participates in thermally induced addition reactions, while the longer spacer compared to ethynyl analogs provides enhanced chain mobility and potentially improved toughness in the cured network [2].

Click Chemistry Building Block Requiring Orthogonal Reactivity

The presence of both a terminal vinyl group and an internal alkyne within the same molecule enables sequential or orthogonal click chemistry strategies. The alkyne can participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC), while the vinyl group remains available for thiol–ene reactions or metathesis chemistry, facilitating the construction of complex molecular architectures in a controlled, stepwise manner [3].

Lipophilicity Reference Standard in Chromatographic Method Development

With a calculated XlogP of approximately 3.6 and low polar surface area (TPSA ≈ 9.2 Ų), this compound is well-suited as a neutral, moderately lipophilic reference standard for reversed-phase HPLC method development and logP calibration. Its structural homology to the pentynyl analog (ΔXlogP ≈ +0.4) further allows its use in systematic studies of alkyne chain length effects on chromatographic retention .

Application
Selection Property
Validation Focus
5-LOX/sEH assay development
Confirmed low target engagement
Inactive-scaffold SAR expansion
Thermally curable polymers
Dual vinyl–alkyne functionality
Thermal cross-linking cure profile
Orthogonal click chemistry
Sequential alkyne/alkene handles
CuAAC/thiol–ene stepwise fidelity
Chromatographic logP reference
Moderate calculated lipophilicity
Reversed-phase retention calibration
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